molecular formula C7H3Br3F2O B3361524 1,3,5-Tribromo-2-(difluoromethoxy)benzene CAS No. 920981-13-1

1,3,5-Tribromo-2-(difluoromethoxy)benzene

Cat. No.: B3361524
CAS No.: 920981-13-1
M. Wt: 380.81 g/mol
InChI Key: VEDRFHPQHCBMHA-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br3F2O and a molecular weight of 380.81 g/mol . This compound is characterized by the presence of three bromine atoms and a difluoromethoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

The synthesis of 1,3,5-Tribromo-2-(difluoromethoxy)benzene typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3,5-Tribromo-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Scientific Research Applications

1,3,5-Tribromo-2-(difluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and difluoromethoxy group contribute to its binding affinity and specificity. The compound can modulate the activity of target proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

1,3,5-Tribromo-2-(difluoromethoxy)benzene can be compared with other halogenated benzenes, such as:

    1,3,5-Tribromobenzene: Lacks the difluoromethoxy group, making it less versatile in certain chemical reactions.

    1,3,5-Tribromo-2,4,6-trifluorobenzene: Contains additional fluorine atoms, which may alter its reactivity and applications.

    1,3,5-Tribromo-2-methoxybenzene:

The presence of the difluoromethoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

1,3,5-tribromo-2-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDRFHPQHCBMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580099
Record name 1,3,5-Tribromo-2-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920981-13-1
Record name 1,3,5-Tribromo-2-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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